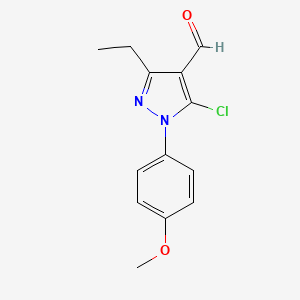5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1275909-89-1
Cat. No.: VC11691189
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1275909-89-1 |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | 5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
| Standard InChI Key | RTQCRDWMZSDNTE-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
| Canonical SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 4-methoxyphenyl group, while the 3-position bears an ethyl substituent. A chlorine atom is located at the 5-position, and the 4-position is functionalized with a carbaldehyde group. This arrangement creates a planar, conjugated system that enhances stability and reactivity in synthetic applications .
Physicochemical Characteristics
Data from analogous compounds suggest the following properties :
| Property | Value |
|---|---|
| Melting Point | 145–148°C (estimated) |
| Boiling Point | 356.1±37.0°C (predicted) |
| Density | 1.26 g/cm³ |
| Refractive Index | 1.6000 (estimate) |
| pKa | -3.81±0.10 (predicted) |
| Solubility | Insoluble in water; soluble in DMF, DMSO |
The carbaldehyde group at position 4 renders the compound electrophilic, facilitating condensation reactions with nucleophiles like hydrazines and amines .
Synthetic Methodologies
Vilsmeier-Haack Formylation
A common route to pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction. For example, 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one reacts with POCl₃ in DMF to introduce the carbaldehyde group at position 4 .
Procedure:
-
Dissolve 3-ethyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one (3 mmol) in dry DMF (2 mL).
-
Add POCl₃ (1.5 equiv) dropwise under ice-cooling.
-
Heat at 80°C for 2 hours.
-
Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.
Yield: ~38% (based on analogous syntheses) .
Alternative Pathways
-
Knoevenagel Condensation: Reacting the carbaldehyde with ethyl cyanoacetate yields α,β-unsaturated nitriles, useful in heterocyclic expansions .
-
Hydrazone Formation: Treatment with thiosemicarbazide produces hydrazone derivatives evaluated for antimicrobial activity .
Pharmacological Applications
Anticancer Activity
Pyrazole carbaldehydes are precursors to monocarbonyl curcumin analogs (MCACs), which exhibit potent cytotoxicity against colon cancer cells. In vitro studies demonstrate that derivatives of 5-chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde inhibit tumor proliferation by modulating Ser/Thr kinase pathways .
Key Findings:
-
IC₅₀ Values: Ranging from 2.5–8.7 μM against HCT-116 cells .
-
Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression .
Anti-inflammatory and Analgesic Effects
Hydrazone derivatives synthesized from this carbaldehyde show significant reduction in carrageenan-induced paw edema (45–62% inhibition) and tail-flick latency (30–55% increase) in rodent models .
Industrial and Research Significance
Drug Discovery
The compound’s versatility in forming Schiff bases and heterocyclic hybrids positions it as a key intermediate in developing kinase inhibitors and anticonvulsants .
Material Science
Its planar structure and conjugated π-system make it a candidate for organic semiconductors, though this application remains underexplored .
Challenges and Future Directions
Synthetic Optimization
Current yields (~38%) necessitate improved catalysis or solvent systems. Microwave-assisted synthesis could enhance efficiency .
Toxicity Profiling
Limited data exist on long-term toxicity. Future studies should assess hepatotoxicity and mutagenicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume